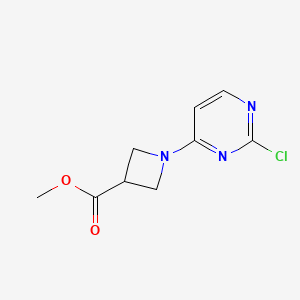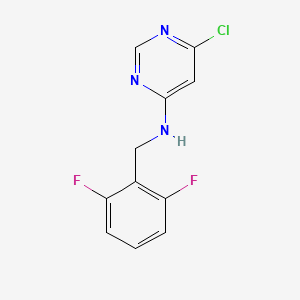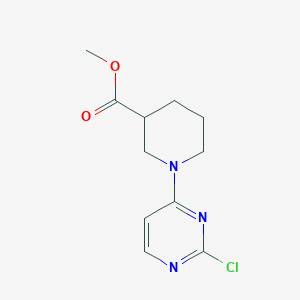
4-Chloro-6-(4-chlorophenethyl)pyrimidine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of “4-Chloro-6-(4-chlorophenethyl)pyrimidine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, substituted at the 4 and 6 positions with a chlorophenethyl group and a chlorine atom, respectively.
Chemical Reactions Analysis
While specific chemical reactions involving “4-Chloro-6-(4-chlorophenethyl)pyrimidine” are not available, related compounds like “4-chloro-6-(chloromethyl)pyrimidine” have been involved in nucleophilic substitution reactions .
Applications De Recherche Scientifique
Pharmaceutical Intermediates
Pyrimidine derivatives, including compounds similar to 4-Chloro-6-(4-chlorophenethyl)pyrimidine, are often used as intermediates in the synthesis of pharmaceuticals. They play a crucial role in the development of kinase inhibitors, which are a class of drugs used to treat various diseases by inhibiting specific kinase enzymes involved in disease progression .
Anticancer Agents
Some pyrimidine derivatives have shown potential as anticancer agents. Their ability to interfere with cellular processes can make them suitable for targeting cancer cells, although the specific mechanisms and efficacy depend on the structure of the derivative .
Antiviral Agents
Similarly, certain pyrimidine derivatives have been explored for their antiviral properties. They may inhibit viral replication or interact with viral proteins, offering a pathway for developing new antiviral medications .
Anti-inflammatory Treatments
The anti-inflammatory properties of some pyrimidine derivatives make them candidates for treating inflammatory diseases. They may work by modulating immune responses or inhibiting enzymes that contribute to inflammation .
Synthesis of Heterocyclic Compounds
Pyrimidine derivatives are also used in the synthesis of various heterocyclic compounds, which are structures containing atoms of at least two different elements as members of its rings. These compounds have diverse applications in chemistry and biology .
Chemical Research and Development
In chemical research, pyrimidine derivatives like 4-Chloro-6-(4-chlorophenethyl)pyrimidine can be used to develop new synthetic pathways or as building blocks for more complex molecules. This can lead to the discovery of new reactions and chemical processes .
Propriétés
IUPAC Name |
4-chloro-6-[2-(4-chlorophenyl)ethyl]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-10-4-1-9(2-5-10)3-6-11-7-12(14)16-8-15-11/h1-2,4-5,7-8H,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWFBJFOQOOHOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=CC(=NC=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(4-chlorophenethyl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-Amino-2-azaspiro[4.5]decan-4-yl)methanol](/img/structure/B1481380.png)
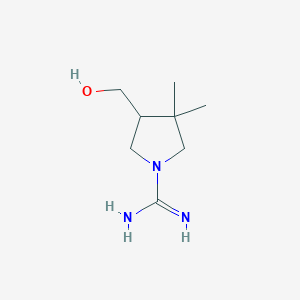
![2-(4-(Methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-ol](/img/structure/B1481383.png)
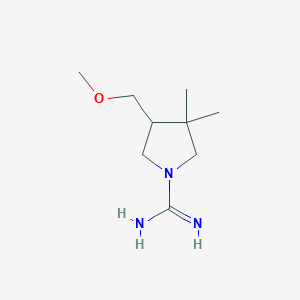
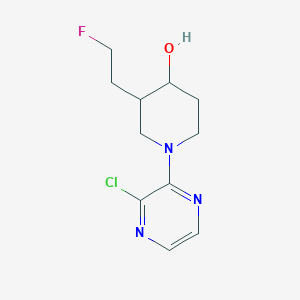
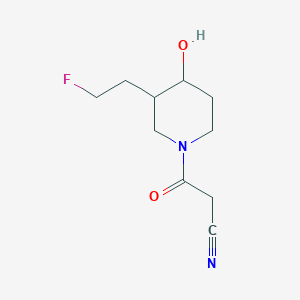
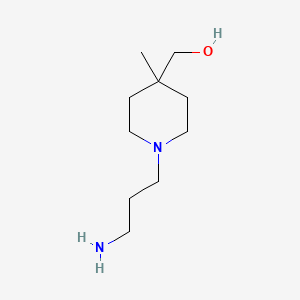
![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B1481392.png)
![(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1481394.png)
